molecular formula C12H11Cl2NO B2626565 4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole CAS No. 338962-68-8

4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole

Cat. No. B2626565
CAS RN: 338962-68-8
M. Wt: 256.13
InChI Key: VGNJLSIZHGSJOS-UHFFFAOYSA-N
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Description

“4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole” is a complex organic compound. The “2,6-Dichlorobenzyl” part suggests the presence of a benzyl group (a benzene ring with a single carbon substituent) with two chlorine atoms attached at the 2nd and 6th positions .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzyl halides are widely used as alkylation reagents in drug synthesis . A paper discusses a new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances .


Chemical Reactions Analysis

Benzyl halides, such as those likely involved in the structure of “this compound”, are often used in drug synthesis . They are potential genotoxic impurities that need to be controlled at trace levels .

Scientific Research Applications

Organic Synthesis and Reactivity

4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole and related compounds have been employed as key intermediates in the synthesis of various organic compounds. For example, the palladium-catalyzed cross-coupling reaction with arylboronic acids and organostannanes forms 4-aryl-3,5-dimethylisoxazoles, highlighting the utility of isoxazoles in constructing complex molecules. This method has been applied to convert 4-aryl-3,5-dimethylisoxazoles into 3-aryl-2,4-pentanediones, demonstrating the versatility of isoxazole derivatives in organic synthesis (Labadie, 1994). Furthermore, the study on the photochemistry of 3,5-dimethylisoxazole underlines the compound's ability to undergo photoisomerization to oxazole, capturing elusive intermediates like nitrile ylide, which offers insights into the photophysical properties of these heterocycles (Nunes, Reva, & Fausto, 2013).

Medicinal Chemistry Applications

Isoxazole derivatives, including 3,5-dimethylisoxazole and its functionalized versions, have been investigated for their potential as antiviral agents. The synthesis of new compounds with 3,5-dimethylisoxazole structure and their evaluation for cytotoxicities and antiviral activities against adenovirus and poliovirus showcase the compound's relevance in the development of antiviral medications (Balkan et al., 1996).

Advanced Material Science

The structural, spectroscopic, and computational analysis of 3,5-dimethylisoxazole derivatives provides a foundation for understanding their physical and chemical properties, which can be crucial for designing new materials and compounds. Studies involving density functional theory calculations, vibrational analysis, and electronic properties help in elucidating the potential applications of these compounds in various fields including materials science and photophysics (Kavitha & Velraj, 2016).

Safety and Hazards

The safety data sheet for “2,4-Dichlorobenzyl alcohol”, a related compound, indicates that it is harmful if inhaled and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-7-9(8(2)16-15-7)6-10-11(13)4-3-5-12(10)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNJLSIZHGSJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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